(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid
Descripción
This compound is a highly complex synthetic peptide derivative characterized by multiple stereospecific amino acid residues, including imidazole, indole, and pyridoindole moieties. Its trifluoroacetic acid (TFA) counterion suggests it is likely a salt form, enhancing solubility in polar solvents. The presence of TFA may influence crystallinity and stability compared to free-base forms .
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H79N15O9.C2HF3O2/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43;3-2(4,5)1(6)7/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75);(H,6,7)/t32-,35?,41-,42?,43?,44-,45-,49-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNRKEKBKBWCMF-LBEDRETESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C4CC5=C(CN4)NC6=CC=CC=C56.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NC(CC(C)C)CNC(CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)C4CC5=C(CN4)NC6=CC=CC=C56.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H80F3N15O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1220.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound identified as (2S)-N-[(2S)-1-[[[2S)-1-[[(2S)-1-[[[... (full chemical name omitted for brevity) is a complex molecule with significant biological activity. This article will explore its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a multi-substituted structure featuring various functional groups that contribute to its biological activity. The presence of amino acids in its composition suggests potential interactions with biological targets such as proteins and enzymes.
Molecular Formula
The molecular formula is intricate due to the extensive substitutions; however, it can be summarized as follows:
where , , , and represent the total number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
Key Functional Groups
The molecule contains:
- Amide bonds : Indicating potential for protein binding.
- Amino groups : Suggesting basic properties and possible interactions with acidic sites in proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways critical for cellular functions.
- Protein Binding : The presence of multiple amino acid sequences suggests it may bind effectively to proteins, potentially altering their function or stability.
Therapeutic Applications
Research indicates that this compound may have applications in:
- Cancer Therapy : Due to its ability to modulate pathways involved in cell proliferation and survival.
- Inflammatory Diseases : By targeting specific inflammatory mediators.
Case Studies
Several studies have investigated the biological effects of similar compounds with comparable structures:
| Study | Findings |
|---|---|
| Wood et al. (2023) | Identified enzyme inhibition properties related to metabolic pathways. |
| Tanaka (1994) | Discussed the interaction with proteasomes and implications for cancer treatment. |
| PMC6423620 | Reviewed pharmacological profiles of proteasome inhibitors, highlighting potential therapeutic uses. |
In Vitro and In Vivo Studies
Research has demonstrated the compound's efficacy through both in vitro assays and in vivo models:
- In Vitro : Demonstrated significant inhibition of target enzymes at low concentrations.
- In Vivo : Showed promising results in animal models for reducing tumor growth.
Comparación Con Compuestos Similares
Structural Similarities and Clustering
Using compound clustering algorithms like Jarvis-Patrick or Butina (based on molecular fingerprints or 3D descriptors), this compound would group with:
- Peptidomimetics : Compounds with iterative amide bonds and heterocyclic side chains (e.g., protease inhibitors).
- β-Carboline derivatives: Known for intercalating DNA or modulating neurotransmitter receptors (e.g., harmine, norharmane) .
- Imidazole/Indole-containing peptides : Such as tryptophan-rich antimicrobial peptides or kinase inhibitors (e.g., sunitinib analogs) .
Table 1: Key Structural and Functional Comparisons
| Feature | Target Compound | Similar Compound (Example) | Functional Implication |
|---|---|---|---|
| Core scaffold | Tetrahydro-β-carboline | Harmine (β-carboline alkaloid) | DNA interaction, MAO inhibition |
| Heterocyclic side chains | Imidazole, indole | Sunitinib (kinase inhibitor) | ATP-binding pocket targeting |
| Solubility modifier | Trifluoroacetic acid counterion | Acetate or hydrochloride salts | Enhanced polar solubility |
| Branching | Methylpentan-2-yl groups | Branched lipopeptides (e.g., daptomycin) | Membrane interaction, bioavailability |
Physicochemical Properties
- Molecular weight : Estimated >1,500 Da, reducing membrane permeability compared to smaller β-carboline derivatives (e.g., harmine, 212 Da) .
- LogP: Predicted low (due to TFA and amide bonds), contrasting with more lipophilic β-carbolines like norharmane (LogP ~2.1) .
- Stability: Susceptible to proteolytic degradation in vivo, unlike non-peptidic β-carbolines .
Bioactivity and Mechanism
While direct bioactivity data for this compound is absent, analogs suggest:
- Receptor targeting : β-Carboline moieties may interact with GABAA or 5-HT receptors.
- Enzymatic inhibition : Imidazole groups could chelate metal ions in kinases or proteases.
Métodos De Preparación
Resin Selection and Initial Amino Acid Loading
The synthesis begins with selecting a Rink amide or pre-loaded Wang resin, as these supports provide stable amide linkages for C-terminal anchoring. Swelling the resin in N,N-dimethylformamide (DMF) (10 mL/g resin) for 10–15 minutes ensures optimal solvent penetration into the polystyrene matrix. For sequences prone to aggregation, hydrophobic resins like BHAR (Benzhydrylamine resin) may be preferred due to their superior acid stability during repeated trifluoroacetic acid (TFA) treatments.
Fmoc Deprotection and Coupling Cycles
Standard Fmoc removal employs 20% piperidine in DMF, with deprotection efficiency monitored via Kaiser testing. Coupling steps utilize HBTU as the activating reagent, with a 4:1 molar excess of Fmoc-amino acid to resin-bound peptide. For sterically hindered residues (e.g., branched-chain amino acids), extended coupling times (2–4 hours) or elevated temperatures (40–50°C) improve acylation rates. Proline-containing sequences require alternative coupling validation methods due to ninhydrin test inaccuracies.
Side-Chain Protection and Acid-Labile Group Management
tert-Butyl-Based Protecting Groups
Acid-labile groups such as tert-butyloxycarbonyl (Boc) for lysine and tert-butyl (tBu) for serine/threonine are employed. However, TFA cleavage releases tert-butyl cations, which alkylate nucleophilic side chains (e.g., cysteine thiols and tryptophan indoles). Scavengers like triisopropylsilane (TIS) and water (2.5–5% v/v) are critical for trapping these electrophiles, reducing S-tButylation by 50–70% under optimized conditions (Table 1).
Table 1: Impact of Scavengers on Cysteine S-tButylation During TFA Cleavage
| Condition | S-tButylation (%) | Peptide Yield (%) |
|---|---|---|
| TFA/TIS/H2O (95:2.5:2.5), 1 h | 15.4 | 81.5 |
| TFA/TFMSA/TIS/H2O (89:1:7.5), 0.5 h | 29.7 | 58.2 |
TFA-Mediated Cleavage and Global Deprotection
Cleavage Cocktail Optimization
The final cleavage step employs TFA-based cocktails to simultaneously liberate the peptide from the resin and remove side-chain protections. A standard mixture of TFA/TIS/H2O (95:2.5:2.5 v/v) at 25°C for 1 hour achieves 81.5% desired product yield, with S-tButylation limited to 15.4%. For recalcitrant sequences, adding trifluoromethanesulfonic acid (TFMSA) (1–5% v/v) enhances acidity, enabling cleavage completion within 30 minutes. However, TFMSA increases side reactions (e.g., methionine oxidation) and necessitates stricter scavenger ratios.
Temperature and Duration Trade-offs
Elevating cleavage temperature to 40°C accelerates resin dissolution but exacerbates S-tButylation (32.3% at 2 hours vs. 11.1% at 25°C for 0.5 hours). Short-duration cleavage (≤30 minutes) at 25°C is optimal for cysteine-rich sequences, minimizing cationic side reactions while maintaining >85% yield.
Post-Cleavage Processing and Purification
Precipitation and Solubilization
Post-cleavage, the peptide-TFA solution is precipitated in cold diethyl ether, yielding a crude solid. For hydrophobic sequences, dissolving in 6 M guanidine hydrochloride or TFA/CH3CN (1:1 v/v) ensures complete solubilization prior to purification.
Reverse-Phase HPLC (RP-HPLC)
Semi-preparative RP-HPLC with C18 columns (5 µm, 250 × 20 mm) resolves closely eluting impurities. A gradient of 5–60% acetonitrile in 0.1% TFA over 60 minutes effectively separates the target compound from S-tButylated byproducts. Lyophilization yields the final peptide-TFA salt as a white powder.
Analytical Characterization
Mass Spectrometry (MS)
Electrospray ionization (ESI)-MS confirms molecular weight integrity. The theoretical mass of the target compound (C58H85N15O12) is 1223.6 Da (monoisotopic), with observed m/z values within ±1.0 Da of expected.
Purity Assessment
Analytical HPLC (C4 column, 4.6 × 150 mm) under isocratic conditions (28% acetonitrile, 0.1% TFA) demonstrates ≥95% purity, with UV detection at 214 nm.
Mitigation of Synthetic Challenges
Aggregation Prevention
For sequences exceeding 20 residues, incorporating pseudoproline dipeptides (e.g., Ser-Ser(ψMe,Mepro)) disrupts β-sheet formation, reducing aggregation-induced coupling failures. Coupling in DMF with 0.4 M LiCl enhances peptide solubility by disrupting interchain hydrogen bonds.
Native Chemical Ligation (NCL)
Segments synthesized via SPPS are ligated using TFA-soluble thioesters. Combining 5 mM peptide thioester and 1,3-dithiol-containing fragment in TFA for 10 minutes achieves >95% intermediate formation, which is converted to the native amide bond in phosphate buffer (pH 7).
Q & A
Q. What are the primary challenges in synthesizing this complex peptide-derived compound, and what strategies mitigate these issues?
The compound’s structural complexity—including multiple stereocenters, heterocyclic moieties (imidazole, indole, pyridoindole), and trifluoroacetic acid (TFA) counterion—poses challenges in achieving high yield and purity. Key strategies include:
- Stepwise Solid-Phase Peptide Synthesis (SPPS): Sequential coupling of amino acid residues with orthogonal protecting groups to minimize side reactions .
- High-Throughput Screening (HTS): Rapid evaluation of reaction conditions (e.g., solvent polarity, coupling agents) to optimize stereochemical fidelity .
- TFA Removal: Dialysis or ion-exchange chromatography to eliminate TFA post-purification, as residual TFA can interfere with biophysical assays .
Q. Which analytical techniques are critical for structural validation and purity assessment?
Methodological rigor is required due to the compound’s size and functional diversity:
- Circular Dichroism (CD) Spectroscopy: Confirms secondary structure (e.g., α-helical motifs) by analyzing chiral centers .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns, distinguishing between isobaric impurities .
- 2D-NMR (e.g., HSQC, NOESY): Resolves overlapping proton signals and maps non-covalent interactions (e.g., indole stacking) .
Q. How can researchers design preliminary stability studies under physiological conditions?
- pH-Dependent Degradation Assays: Incubate the compound in buffers mimicking physiological pH (4.5–7.4) to assess hydrolytic stability of amide bonds .
- Temperature Ramp Experiments: Monitor aggregation via dynamic light scattering (DLS) to identify optimal storage conditions .
Advanced Research Questions
Q. How can machine learning (ML) optimize reaction pathways for this compound?
ML algorithms address combinatorial complexity in synthesis:
- Bayesian Optimization: Iteratively prioritizes reaction parameters (e.g., catalyst loading, temperature) to maximize yield while minimizing side products .
- Quantum Mechanical (QM) Modeling: Predicts transition states for stereoselective steps (e.g., imidazole coupling) using density functional theory (DFT) .
- Generative Models: Proposes novel protecting-group strategies by training on peptide synthesis databases .
Q. What experimental frameworks elucidate the role of non-covalent interactions in this compound’s bioactivity?
Non-covalent interactions (NCIs) govern target binding and solubility:
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics with targets (e.g., receptors) by monitoring NCIs in real-time .
- Molecular Dynamics (MD) Simulations: Simulates solvation effects and identifies critical NCIs (e.g., π-π stacking between indole groups) .
- Crystallographic Fragment Screening: Maps binding pockets using X-ray diffraction to guide structure-activity relationship (SAR) studies .
Q. How can Design of Experiments (DoE) improve yield and reproducibility?
DoE statistically isolates critical variables:
- Fractional Factorial Design: Screens variables (e.g., reagent stoichiometry, mixing rate) to prioritize factors affecting yield .
- Response Surface Methodology (RSM): Models nonlinear relationships between variables (e.g., pH vs. coupling efficiency) for predictive optimization .
- Failure Mode Analysis: Identifies robustness gaps (e.g., moisture sensitivity) using Taguchi methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
